molecular formula C20H17N3O5S B3012740 Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate CAS No. 391868-20-5

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate

Cat. No. B3012740
CAS RN: 391868-20-5
M. Wt: 411.43
InChI Key: IFCTWWURXPONBJ-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate, is a complex organic molecule that appears to be related to various synthesized thiophene derivatives. While the specific compound is not directly mentioned in the provided papers, the research does discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high specificity in the choice of starting materials and reaction conditions. For instance, the synthesis of Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates is achieved by treating ethyl 2-nitro-5-oxo-3,5-diarylpentanoates with triethylphosphite under microwave irradiation, as described in the first paper . Another related compound, Ethyl 4-Dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate, is synthesized through a series of reactions including the Nenitzescu reaction and Mannich reaction, starting from 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate . These methods suggest that the synthesis of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate could also involve complex reaction sequences, possibly including nitration and condensation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of Ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was determined using X-ray crystallography, revealing a six-membered ring with a boat conformation and specific bond lengths indicating the presence of double bonds . Similarly, the structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by single-crystal X-ray diffraction, which provided detailed information about the unit-cell parameters and the presence of an intramolecular hydrogen bond . These findings suggest that detailed structural analysis of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate would likely involve similar techniques to determine its conformation and bonding characteristics.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate a high degree of specificity and the potential for complex reaction pathways. The synthesis of Ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, for example, is achieved through a condensation reaction using sodium ethoxide in refluxing ethanol . This suggests that the synthesis of the compound of interest may also involve specific reagents and conditions to achieve the desired chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The related compounds are characterized using techniques such as NMR, MS, FT-IR, TGA, DTA, and UV-Visible spectroscopy . These techniques provide information on the molecular weight, functional groups, thermal stability, and electronic transitions of the compounds. It can be inferred that the compound of interest would also be characterized using these methods to determine its properties, such as solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of peptides, where its protective group properties facilitate the selective removal of carboxyl-group protection in peptide synthesis (Amaral, 1969). This demonstrates its role in enabling more efficient synthetic pathways for peptide construction.
  • Another study focused on the synthesis and biological activity of Thieno[2,3-d]Pyrimidines, revealing that derivatives of Ethyl 2-amino-5-ethylthiophene-3-carboxylate, through a series of chemical transformations, can lead to compounds with inhibitory activities against certain plant growths (Wang et al., 2010). This highlights its potential in the development of agricultural chemicals.

Materials Science Applications

  • In materials science, the compound's derivatives have been shown to contribute to the development of polymer-supported systems for catalytic reactions, demonstrating its versatility in the creation of new materials (Sivakumar & Phani, 2011). Such systems have applications in the hydrogenation of nitrophenol and electro-oxidation of methanol, among other reactions.

Chemical Reactivity and Applications

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has been demonstrated to mediate Lossen rearrangement, facilitating the synthesis of ureas from carboxylic acids (Thalluri et al., 2014). This process underscores the compound's utility in organic synthesis, particularly in the efficient creation of urea derivatives without racemization.
  • Further, the introduction of acceptor groups in polymer synthesis, using derivatives of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate, has been studied for its impact on electrochemical and electrochromic properties of polymers (Hu et al., 2013). These findings offer insights into the design of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to speculate .

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be studied for various applications, depending on its physical and chemical properties .

properties

IUPAC Name

ethyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-2-28-19(24)18-16(12-17(29-18)13-6-4-3-5-7-13)22-20(25)21-14-8-10-15(11-9-14)23(26)27/h3-12H,2H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCTWWURXPONBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate

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